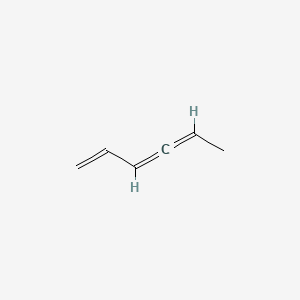
1,3,4-Hexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Hexatriene is an organic compound with the molecular formula C6H8. It is a linear triene, meaning it contains three alternating double bonds within its carbon chain. This compound is of interest due to its conjugated system, which allows for unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Hexatriene can be synthesized through various methods, including the dehydrohalogenation of 1,3,4-hexachlorobutane or the dehydrogenation of 1,3,4-hexane. These reactions typically require strong bases such as potassium tert-butoxide and high temperatures to facilitate the elimination of hydrogen or halogen atoms .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using catalytic dehydrogenation processes, where catalysts such as palladium or platinum are used to remove hydrogen atoms from hexane derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Hexatriene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation can convert it to hexane.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogens like chlorine or bromine can be used under UV light or in the presence of catalysts.
Major Products
Oxidation: Epoxides or diols.
Reduction: Hexane.
Substitution: Halogenated hexatrienes.
Scientific Research Applications
1,3,4-Hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: It serves as a probe in studying membrane fluidity due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the synthesis of polymers and other organic materials
Mechanism of Action
The mechanism of action of 1,3,4-hexatriene involves its conjugated pi-electron system. This system allows for delocalization of electrons, making the compound highly reactive in pericyclic reactions such as cycloadditions. These reactions occur through concerted mechanisms, where bonds are formed simultaneously without intermediates .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: Another linear triene with similar conjugated properties.
1,3-Butadiene: A diene with two double bonds, used in polymer synthesis.
1,4-Pentadiene: A diene with non-conjugated double bonds
Uniqueness
1,3,4-Hexatriene is unique due to its specific arrangement of double bonds, which provides distinct reactivity patterns compared to other trienes and dienes. Its ability to participate in a variety of chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
33755-64-5 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h3-5H,1H2,2H3 |
InChI Key |
VZSDWRJYMYVVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















